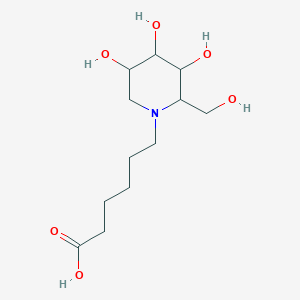
(Hex-5-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-5-yn-1-yl)benzene is an organic compound with the molecular formula C12H14. It consists of a benzene ring attached to a hexynyl group at the fifth carbon position. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of an alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Hex-5-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the coupling of a benzene derivative with a hexynyl halide under palladium-catalyzed conditions. For example, the reaction between bromobenzene and hex-5-yn-1-yl bromide in the presence of a palladium catalyst and a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale coupling reactions using similar catalytic systems. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (Hex-5-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used for oxidation.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4) for electrophilic substitution.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hex-5-en-1-ylbenzene or hexylbenzene.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
(Hex-5-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hex-5-yn-1-yl)benzene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The benzene ring can undergo electrophilic substitution, allowing for further functionalization. These reactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Hex-5-yn-1-ol: An alcohol derivative with similar alkyne functionality.
Hex-5-en-1-ylbenzene: An alkene derivative with similar structural features.
1-(Hex-5-yn-1-yl)-1H-imidazole: A heterocyclic compound with an alkyne group.
Uniqueness: (Hex-5-yn-1-yl)benzene is unique due to its combination of an aromatic benzene ring and a reactive alkyne group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
hex-5-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,5,7-8,10-11H,3-4,6,9H2 |
InChI Key |
OUKGMSINNZGXLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)





![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)





